

# Applications of Pyrazole Compounds in Drug Discovery: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(*tert*-butyl)-3-methyl-1*H*-pyrazole-5-carboxylic acid

**Cat. No.:** B062866

[Get Quote](#)

## Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.<sup>[1][2]</sup> Its remarkable versatility and ability to serve as a pharmacophore have led to the development of a multitude of clinically successful drugs across a wide range of therapeutic areas.<sup>[1][3][4]</sup> Since the first synthesis of pyrazole in 1883, its derivatives have been explored for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.<sup>[1][2][5]</sup>

The unique physicochemical properties of the pyrazole nucleus, such as its aromaticity and ability to participate in hydrogen bonding and other molecular interactions, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.<sup>[3][4]</sup> This has resulted in numerous FDA-approved drugs incorporating this scaffold, including the well-known anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.<sup>[1][6]</sup> An analysis of FDA-approved drugs between 2014 and 2023 revealed that 20 new drugs contained a pyrazole scaffold, with a significant number targeting various forms of cancer.<sup>[7][8]</sup> This underscores the continued importance and therapeutic relevance of pyrazole-based compounds in contemporary drug development.<sup>[7][8]</sup>

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of pyrazole compounds. It offers detailed

application notes on their therapeutic potential and provides robust, step-by-step protocols for their synthesis, screening, and biological evaluation.

## I. Therapeutic Applications and Mechanisms of Action

Pyrazole derivatives have demonstrated significant therapeutic potential in several key areas of medicine. Their efficacy stems from their ability to interact with a variety of biological targets with high specificity and affinity.

### Anti-inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer.<sup>[9]</sup> Pyrazole-containing compounds have emerged as a significant class of anti-inflammatory agents, most notably through their inhibition of cyclooxygenase (COX) enzymes.<sup>[10][11]</sup> The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.<sup>[12]</sup> While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime therapeutic target for selective inhibitors that can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.<sup>[10][12]</sup>

The pyrazole-based drug Celecoxib is a selective COX-2 inhibitor that exemplifies the success of this scaffold in anti-inflammatory therapy.<sup>[10]</sup> Its structure allows it to bind effectively to the active site of the COX-2 enzyme.<sup>[13]</sup>

#### Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and the mechanism of inhibition by pyrazole-based drugs.



[Click to download full resolution via product page](#)

Caption: COX-2 pathway and inhibition by pyrazole compounds.

## Anticancer Agents: A Multifaceted Approach

The versatility of the pyrazole scaffold has been extensively leveraged in the development of novel anticancer agents.[14][15] Pyrazole derivatives have been shown to target a variety of signaling pathways and proteins that are crucial for cancer cell proliferation, survival, and metastasis.[16][17]

Key mechanisms of action for pyrazole-based anticancer drugs include:

- Kinase Inhibition: Many pyrazole compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora kinases.[14][16]
- Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]
- Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases.[19]

The FDA has approved several pyrazole-containing drugs for cancer treatment, highlighting their clinical significance.[7][8]

## Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for the development of new and effective antimicrobial agents.<sup>[20]</sup> Pyrazole derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.<sup>[1][20]</sup> Their antimicrobial effects are often attributed to the disruption of essential cellular processes in the microorganisms.<sup>[21]</sup> Research in this area is actively exploring the synthesis and evaluation of novel pyrazole-based compounds to address the challenge of drug-resistant infections.<sup>[20][21]</sup>

## II. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of pyrazole compounds. These protocols are designed to be self-validating and are grounded in established methodologies.

### Synthesis of Pyrazole Derivatives

A variety of synthetic routes are available for the preparation of pyrazole derivatives.<sup>[5][12]</sup> Multicomponent reactions (MCRs) are particularly attractive as they offer an efficient and atom-economical approach to generating molecular diversity.<sup>[22]</sup>

#### Protocol 1: One-Pot, Three-Component Synthesis of Substituted Pyrazoles

This protocol describes a common and efficient method for synthesizing 1,3,5-substituted pyrazoles from an aldehyde, a  $\beta$ -ketoester, and a hydrazine derivative.<sup>[23]</sup>

#### Materials and Reagents:

- Aldehyde (e.g., benzaldehyde, 1.0 mmol)
- $\beta$ -ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
- Hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol)
- Ethanol (10 mL)
- Glacial acetic acid (catalytic amount, ~2-3 drops)

- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

**Procedure:**

- To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol) and the  $\beta$ -ketoester (1.0 mmol) in ethanol (10 mL).
- Add the hydrazine derivative (1.0 mmol) to the mixture.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water (50 mL) and stir.
- The solid product that precipitates out is collected by filtration, washed with water, and dried.
- If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
- Characterize the final product using spectroscopic techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

**Causality behind Experimental Choices:**

- Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for refluxing.
- Acetic Acid as Catalyst: The acidic conditions facilitate the condensation reactions and the subsequent cyclization to form the pyrazole ring.

- Refluxing: Provides the necessary energy to overcome the activation barrier of the reaction, leading to a higher yield in a reasonable timeframe.
- Purification by Column Chromatography: Ensures the isolation of a pure compound, which is essential for accurate biological evaluation.

## In Vitro Biological Evaluation

### Protocol 2: Fluorometric Assay for COX-2 Inhibition

This protocol outlines a method for screening pyrazole compounds for their ability to inhibit the COX-2 enzyme. This is a common assay used to identify potential anti-inflammatory agents.

[16]

#### Materials and Reagents:

- COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- COX Probe
- COX Cofactor
- COX Assay Buffer
- Test pyrazole compounds dissolved in DMSO
- Celecoxib (positive control)
- 96-well black microplate
- Fluorometric plate reader (Ex/Em = 535/587 nm)

#### Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to 10x the final desired concentration in COX Assay Buffer.
- Assay Setup:
  - Enzyme Control (EC): Add 10  $\mu$ L of COX Assay Buffer.
  - Inhibitor Control (IC): Add 10  $\mu$ L of diluted Celecoxib.
  - Sample Screen (S): Add 10  $\mu$ L of the diluted test pyrazole compound.
- Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and the COX Probe for the number of assays to be performed.
- Reaction Initiation:
  - Add 80  $\mu$ L of the Reaction Mix to each well.
  - Add 10  $\mu$ L of the reconstituted COX-2 enzyme to all wells except the background control.
  - Incubate the plate at 25°C for 15 minutes.
- Substrate Addition: Add 10  $\mu$ L of diluted Arachidonic Acid to all wells to initiate the reaction.
- Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
- Data Analysis:
  - Determine the rate of the reaction from the linear portion of the kinetic curve for each well.
  - Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
  - Determine the IC<sub>50</sub> value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

### Self-Validating System:

- The inclusion of a positive control (Celecoxib) with a known IC<sub>50</sub> value validates the assay's performance.
- The enzyme control (no inhibitor) establishes the baseline 100% activity.
- A background control (no enzyme) corrects for any non-enzymatic fluorescence.

### Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[3\]](#)[\[6\]](#) It is widely used to screen compounds for their potential anticancer activity.[\[15\]](#)

### Materials and Reagents:

- Cancer cell line (e.g., MCF-7 for breast cancer)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Test pyrazole compounds dissolved in DMSO
- Doxorubicin (positive control for cytotoxicity)
- 96-well clear tissue culture plates
- Microplate reader (absorbance at 570 nm)

### Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of culture medium and allow them to adhere overnight in a CO<sub>2</sub> incubator at 37°C.
- Compound Treatment: The next day, treat the cells with various concentrations of the test pyrazole compounds and the positive control (Doxorubicin). Include a vehicle control (DMSO) at the same concentration as in the compound-treated wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 10  $\mu$ L of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium from each well and add 100  $\mu$ L of the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
  - Determine the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

#### Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacteria.[\[19\]](#)

#### Materials and Reagents:

- Bacterial strain (e.g., *Staphylococcus aureus*)

- Mueller-Hinton Broth (MHB)
- Test pyrazole compounds dissolved in DMSO
- Standard antibiotic (e.g., Ciprofloxacin) as a positive control
- Sterile 96-well microplates
- Spectrophotometer or microplate reader (absorbance at 600 nm)

**Procedure:**

- Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final inoculum concentration of  $5 \times 10^5$  CFU/mL in the wells.
- Compound Dilution: Perform a serial two-fold dilution of the test compounds and the standard antibiotic in MHB in the 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
- Controls:
  - Growth Control: Wells with MHB and bacterial inoculum only.
  - Sterility Control: Wells with MHB only.
  - Vehicle Control: Wells with the highest concentration of DMSO used and bacterial inoculum.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

### III. Workflow and Data Visualization

A well-structured workflow is essential for the efficient discovery and development of novel pyrazole-based drug candidates. The following diagram illustrates a typical workflow from compound synthesis to initial biological evaluation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for pyrazole-based drug discovery.

## IV. Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of pyrazole compounds from the literature. This data highlights the potency and selectivity that can be achieved with this scaffold.

| Compound Class                  | Target                 | Assay Type                 | IC <sub>50</sub> / MIC | Reference |
|---------------------------------|------------------------|----------------------------|------------------------|-----------|
| Diarylpyrazoles                 | COX-2                  | In vitro enzyme inhibition | 0.01 μM                | [10]      |
| Pyrazole-Thiazole Hybrid        | COX-2 / 5-LOX          | In vitro enzyme inhibition | 0.03 μM / 0.12 μM      | [10]      |
| Pyrazole-based Kinase Inhibitor | BRAF(V600E)            | In vitro enzyme inhibition | 0.19 μM                | [14]      |
| Pyrazole-Oxindole Conjugate     | Tubulin Polymerization | In vitro assay             | 0.83–1.81 μM           | [18]      |
| Trifluoromethyl Phenyl Pyrazole | S. aureus              | Broth microdilution        | MIC ≤ 1.56 μg/mL       | [21]      |

## V. Conclusion and Future Directions

The pyrazole scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic tractability and diverse range of biological activities have led to numerous successful therapeutic agents. The ongoing research into novel pyrazole derivatives promises to deliver new and improved treatments for a wide array of diseases, from inflammatory conditions and cancer to infectious diseases. Future efforts will likely focus on the development of multi-target agents, the use of computational methods for rational design, and the exploration of new biological targets for pyrazole-based compounds.

## VI. References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.

- Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Parminder Kaur & Vimal Arora. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Vertex AI Search.
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.
- Parminder Kaur, Vimal Arora, & R. Kharb. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Consensus.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

- Zanele F Dube, Opeyemi S Soremekun, Thandokuhle Ntombela, Mohammed Issa Alahmdi, Nader E Abo-Dya, Peter A Sidhom, Ahmed M Shawky, & Mohamed F Shibli. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. (n.d.). PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed.
- Maryam Mousavi-Ebadi & Javad Safaei-Ghomi. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. (n.d.). Vertex AI Search.
- Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Encyclopedia.pub.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.

- Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Comparative Guide. (n.d.). Benchchem.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate.
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
- A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PubMed Central.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [youtube.com](https://youtube.com) [youtube.com]
- 3. MTT assay protocol | Abcam [abcam.com](https://www.abcam.com)]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- 7. dot | Graphviz [\[graphviz.org\]](https://graphviz.org)
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.2.0 documentation [\[cantera.org\]](https://cantera.org)
- 10. [graphviz.org](https://graphviz.org) [graphviz.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing)  
DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [Applications of Pyrazole Compounds in Drug Discovery: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062866#applications-of-pyrazole-compounds-in-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)